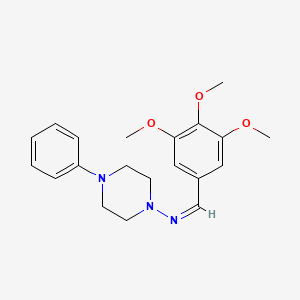![molecular formula C22H27NO3 B5912973 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5912973.png)
4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one, also known as DIC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of coumarin derivatives and is known for its various biochemical and physiological effects.
Applications De Recherche Scientifique
4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has been extensively used in scientific research as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. It has also been used as a fluorescent sensor for detecting nitric oxide, a signaling molecule involved in various physiological processes. Additionally, 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has been used as a photosensitizer for photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent.
Mécanisme D'action
4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one acts as a chelating agent, meaning it can form coordination complexes with metal ions. The fluorescent properties of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one arise from the interaction between the metal ion and the coumarin moiety of the molecule. The mechanism of action of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one as a photosensitizer involves the generation of reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has been shown to have various biochemical and physiological effects. It can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one in lab experiments is its high selectivity and sensitivity for metal ions and nitric oxide. It can be used in a variety of assays to detect these molecules in biological samples. However, one of the limitations of using 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one is its potential toxicity at high concentrations. Careful optimization of the experimental conditions is necessary to ensure the safety of the researchers and the accuracy of the results.
Orientations Futures
There are several potential future directions for the use of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one in scientific research. One area of interest is the development of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one-based fluorescent probes for imaging metal ions and nitric oxide in vivo. Another area of interest is the optimization of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one as a photosensitizer for photodynamic therapy, with the aim of improving its efficacy and reducing its toxicity. Additionally, the development of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one-based inhibitors of acetylcholinesterase and anti-inflammatory agents is an area of potential future research.
Méthodes De Synthèse
The synthesis of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one involves the reaction of 3-hydroxyflavone with diisobutylamine in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or ethanol, and the resulting product is purified by column chromatography. The yield of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one can be improved by optimizing the reaction conditions such as temperature, time, and concentration.
Propriétés
IUPAC Name |
4-[[bis(2-methylpropyl)amino]methyl]-3-hydroxybenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-14(2)11-23(12-15(3)4)13-19-20(24)10-9-17-16-7-5-6-8-18(16)22(25)26-21(17)19/h5-10,14-15,24H,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJVHHJDGRQYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[bis(2-methylpropyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5912896.png)
![1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone](/img/structure/B5912902.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5912921.png)
![[2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5912927.png)

![3-(5-methyl-2-furyl)-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5912953.png)
![1-{3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5912962.png)
![3-(4-chlorophenyl)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912967.png)
![3-(4-biphenylyloxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912976.png)
![7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912977.png)
![4-chloro-N-{2-(4-methoxyphenyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide](/img/structure/B5912978.png)
![3-(2-chlorophenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912985.png)